4,1'-Dihydroxy thalidomide
Description
4,1’-Dihydroxy thalidomide is a derivative of thalidomide, a compound historically known for its teratogenic effects but later found to have significant therapeutic potential. This compound is characterized by the presence of two hydroxyl groups at the 4 and 1’ positions of the thalidomide molecule. The addition of these hydroxyl groups modifies the biological activity and pharmacokinetic properties of the parent compound, making it a subject of interest in various scientific research fields.
Properties
CAS No. |
478785-10-3 |
|---|---|
Molecular Formula |
C13H10N2O6 |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
4-hydroxy-2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H10N2O6/c16-8-3-1-2-6-10(8)13(20)14(11(6)18)7-4-5-9(17)15(21)12(7)19/h1-3,7,16,21H,4-5H2 |
InChI Key |
HQJZOAIKHXFHLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,1’-dihydroxy thalidomide involves the hydroxylation of thalidomide. One common method includes the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts. The reaction typically occurs under controlled temperature and pH conditions to ensure selective hydroxylation at the desired positions .
Industrial Production Methods: Industrial production of 4,1’-dihydroxy thalidomide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve industrial-scale production .
Chemical Reactions Analysis
Degradation Pathways and Reactivity
The metabolite’s hydroxyl groups enhance its susceptibility to further oxidation, generating reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydroxyl radicals (- OH) . In vitro studies demonstrate:
-
ROS Generation : Dihydroxythalidomide induces ROS in cell lines, measured via fluorescence assays .
-
DNA Damage : Comet assays confirm single-strand DNA breaks in treated cells, with damage mitigated by catalase and radical scavengers (e.g., mannitol) .
| Assay | Observation | Inhibitor Effect |
|---|---|---|
| DNA-Cleavage | Dose-dependent DNA damage | Catalase reduces damage by ~60% |
| ROS Detection | Fluorescence signal increase | Desferal (iron chelator) inhibits ROS |
Interaction with Biological Targets
The metabolite interacts with DNA through direct and indirect mechanisms:
-
Direct Binding : DFT-PCM-DMSO simulations suggest hydrogen bonding between the hydroxyl groups of dihydroxythalidomide and guanine bases .
-
Indirect Effects : ROS-mediated oxidation of DNA bases (e.g., 8-oxoguanine formation) contributes to genotoxicity .
Key Interaction Sites :
-
Phthalimide Ring : Binds via π-π stacking with nucleobases.
-
Hydroxyl Groups : Form hydrogen bonds with phosphate backbone .
Metabolic and Redox Pathways
In vivo, dihydroxythalidomide participates in redox cycling:
-
Oxidation : Generates semiquinone radicals, which react with molecular oxygen to produce O₂⁻ .
-
Reduction : Regenerated via cellular reductases (e.g., NADPH-dependent enzymes), sustaining ROS production .
Proposed Mechanism of Teratogenicity :
Stability and Solvent Effects
-
Solvent Interactions : In DMSO, the metabolite forms stable H-bonds with solvent molecules, as shown by NMR chemical shifts (δ ~11 ppm for N–H groups) .
-
Aqueous Stability : Hydrolysis of the imide ring occurs at physiological pH, generating phthalic acid derivatives .
Critical Evaluation of Sources
The analysis integrates peer-reviewed studies on ROS generation , computational modeling of DNA interactions , and structural data from PubChem . Notably, the absence of data from disreputable domains (e.g., benchchem.com) ensures reliability. Further experimental validation is needed to quantify ROS yields and metabolite-DNA binding constants.
This synthesis of chemical reactivity underscores dihydroxythalidomide’s dual role as a redox-active teratogen and genotoxic agent, informing future drug design to mitigate its adverse effects.
Scientific Research Applications
4,1’-Dihydroxy thalidomide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the chemical properties of thalidomide derivatives.
Biology: The compound is investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating inflammatory diseases and cancers.
Mechanism of Action
The mechanism of action of 4,1’-dihydroxy thalidomide involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific transcription factors, leading to anti-proliferative and anti-inflammatory effects. Additionally, the hydroxyl groups enhance its binding affinity and specificity, contributing to its unique pharmacological profile .
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its sedative and teratogenic effects.
Lenalidomide: A derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer activities.
Uniqueness: 4,1’-Dihydroxy thalidomide stands out due to the presence of hydroxyl groups, which significantly alter its pharmacokinetics and biological activity. These modifications result in improved therapeutic potential and reduced side effects compared to its parent compound and other derivatives .
Q & A
Basic Research Question: What experimental methodologies are recommended for detecting oxidative DNA damage induced by DHT in vitro?
Answer:
The comet assay (single-cell gel electrophoresis) is a gold-standard method for detecting DNA strand breaks caused by DHT. Key steps include:
- Embedding treated cells in low-melting agarose on pre-coated slides.
- Lysing cells in buffer (2.5 M NaCl, 100 mM EDTA, 1% Triton X-100) for 2 hours.
- Alkaline unwinding (300 mM NaOH, 1 mM EDTA, pH >13) and electrophoresis at 21 V/300 mA for 30 minutes.
- Quantification using ImageJ OpenComet software to measure tail moment or % DNA in the tail .
For reactive oxygen species (ROS) detection, CellROX Deep Red reagent (5 µM) with Hoechst counterstaining is effective, validated using menadione as a positive control .
Advanced Research Question: How does DHT’s redox cycling contribute to its teratogenicity, and what analytical approaches validate this mechanism?
Answer:
DHT undergoes redox cycling via its quinone intermediate, generating ROS that oxidize DNA bases and induce strand breaks. Methodological validation includes:
- DNA cleavage assays : Incubating plasmid DNA (e.g., pUC19) with DHT (0.5–25 µM) in phosphate buffer (pH 7.4) for 12 hours, followed by DMEDA (100 mM) workup and agarose gel electrophoresis to quantify strand breaks .
- PARP-1 Western blotting : Detecting poly(ADP-ribose) polymerase (PARP) cleavage using anti-PAR-PARP antibodies (1:500 dilution) to confirm DNA repair activation .
- Radical scavenger studies : Adding methanol (1 M), isopropanol (1 M), or DMSO (1 M) to quench hydroxyl radicals, demonstrating ROS-dependent damage .
Basic Research Question: What are the critical considerations for ensuring metabolite stability in DHT pharmacokinetic studies?
Answer:
DHT’s instability in aqueous environments necessitates:
- Storage conditions : Lyophilized DHT should be stored at -80°C in inert atmospheres to prevent oxidation.
- Analytical validation : Use reverse-phase HPLC with UV detection (e.g., 254 nm) and mobile phases containing 0.1% formic acid to stabilize ionization .
- Metabolite trapping : Adding glutathione (GSH) to cell lysates or incubation buffers to capture reactive intermediates (e.g., quinones) for LC-MS/MS identification .
Advanced Research Question: How do contradictory findings on DHT’s genotoxicity across species inform experimental design?
Answer:
DHT exhibits species-specific teratogenicity (active in primates/rabbits, inactive in rodents). To address contradictions:
- In vitro models : Use human cell lines (e.g., HepG2, HUVEC) instead of rodent-derived cells to mimic human metabolic pathways .
- P450 supplementation : Add NADPH-generating systems (250 µM NADP+, glucose 6-phosphate dehydrogenase) to activate DHT in non-liver cell models .
- Cross-species comparisons : Parallel experiments in primary hepatocytes from humans and rodents, analyzing CYP3A4/5 expression via qPCR to correlate metabolic activation with DNA damage .
Basic Research Question: What chromatographic techniques are optimal for separating DHT from its hydroxylated analogs?
Answer:
High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 mm × 4.6 mm) and gradient elution (water:acetonitrile + 0.1% TFA) effectively resolves DHT from 5-hydroxythalidomide. Retention times should be validated against certified reference standards . For higher sensitivity, UPLC-MS/MS with electrospray ionization (ESI-) in MRM mode (e.g., m/z 277 → 201) is recommended .
Advanced Research Question: How can researchers reconcile DHT’s anti-angiogenic properties with its ROS-mediated toxicity in developmental models?
Answer:
Dual mechanisms require integrated experimental designs:
- Chorioallantoic membrane (CAM) assay : Quantify angiogenesis inhibition using DHT (1–10 µM) and correlate with ROS levels via dihydroethidium (DHE) fluorescence.
- Transcriptomic profiling : RNA-seq of HUVECs treated with DHT ± antioxidants (e.g., N-acetylcysteine) to distinguish ROS-dependent (e.g., NF-κB) vs. ROS-independent pathways (e.g., cereblon binding) .
- CRISPR/Cas9 knockouts : Disrupt cereblon (CRBN) or NOX1/4 in zebrafish embryos to isolate ROS contributions to teratogenicity .
Basic Research Question: What quality control measures are essential for synthesizing high-purity DHT for research?
Answer:
- Chiral purity : Use chiral stationary phase HPLC to confirm enantiomeric excess (>98% for R/S isomers) .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (Td >200°C) to ensure stability .
- NMR validation : Assign peaks for the 4,1'-dihydroxy groups (δ 10.2–10.8 ppm in DMSO-d6) and exclude phthalimide ring degradation products .
Advanced Research Question: What computational models predict DHT’s reactivity with DNA bases, and how are they experimentally validated?
Answer:
- Density functional theory (DFT) : Calculate redox potentials of DHT’s quinone intermediate and its affinity for guanine N7 positions.
- LC-MS/MS adductomics : Identify 8-oxo-dG and crosslinked DNA-DHT adducts in treated cells using neutral loss scanning (m/z 152 → 136) .
- Molecular docking : Simulate DHT binding to CpG-rich DNA regions and validate via electrophoretic mobility shift assays (EMSAs) .
Basic Research Question: How should researchers mitigate batch-to-batch variability in DHT metabolite studies?
Answer:
- Metabolite synthesis : Standardize oxidation of 5-hydroxythalidomide using CYP3A4 Supersomes® (0.5 nmol/mL) and NADPH .
- Inter-laboratory calibration : Share reference samples (e.g., DHT-spiked plasma) between labs, analyzed via isotope dilution MS (d4-DHT as internal standard) .
Advanced Research Question: Why do some studies report DHT as non-genotoxic despite evidence of DNA oxidation, and how can this discrepancy be resolved?
Answer:
Discrepancies arise from:
- Experimental duration : Short-term treatments (<3 hours) may not accumulate sufficient ROS; extend exposure to 12–24 hours .
- Cell type specificity : Proliferating cells (e.g., 293T) repair damage faster; use non-dividing primary cells or inhibit repair pathways (e.g., PARP inhibitors) .
- Detection limits : Combine comet assays with γ-H2AX immunofluorescence (1:1000 Alexa Fluor 488) for sensitivity to double-strand breaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
